![molecular formula C8H8BrN5 B15273241 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and an appropriate azide compound.
Cycloaddition Reaction: The key step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction forms the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction is performed in a solvent like water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: Triazole derivatives, including this compound, are explored for their potential as antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme activities or protein interactions.
Material Science: Triazole derivatives are also used in the development of new materials with unique properties, such as conducting polymers or coordination complexes.
Wirkmechanismus
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromopyridine moiety may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-[(4-Chloropyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine: Similar structure but with a chlorine atom instead of bromine.
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine: Similar structure but with the bromine atom at a different position on the pyridine ring.
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine: Similar structure but with the triazole ring attached at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C8H8BrN5 |
|---|---|
Molekulargewicht |
254.09 g/mol |
IUPAC-Name |
1-[(5-bromopyridin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H8BrN5/c9-6-1-2-7(11-3-6)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2 |
InChI-Schlüssel |
PEBUVCPUTUXXCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)CN2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


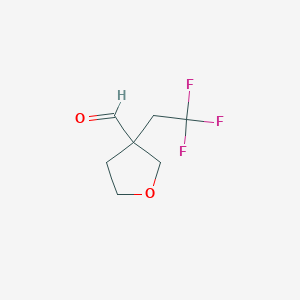
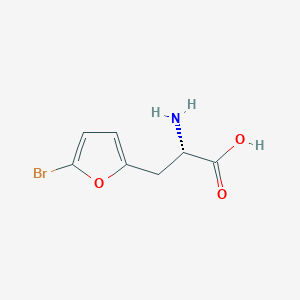

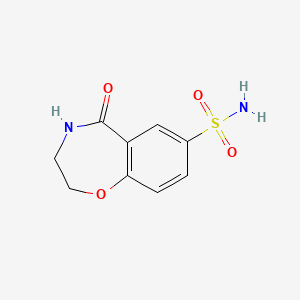

![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
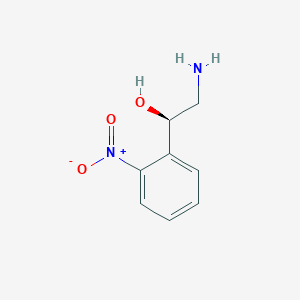
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
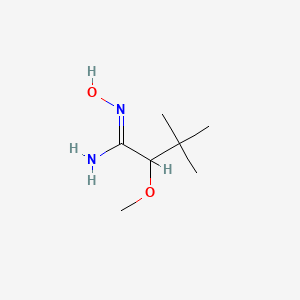
amine](/img/structure/B15273204.png)
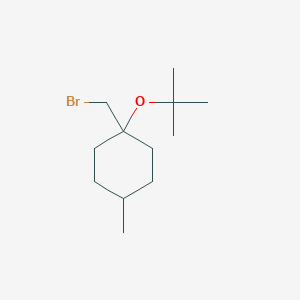
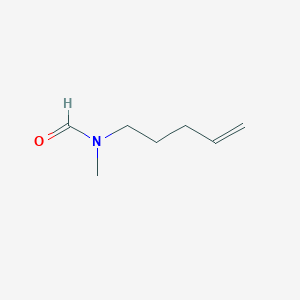
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

